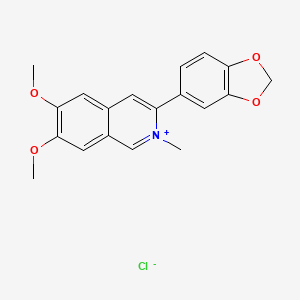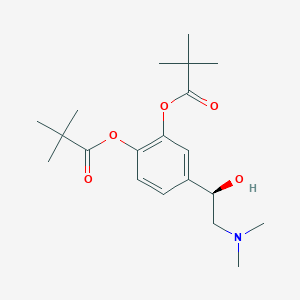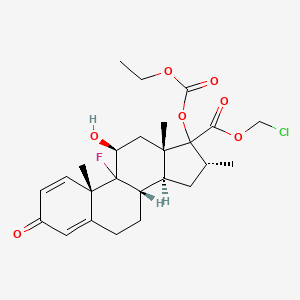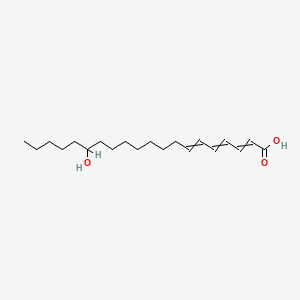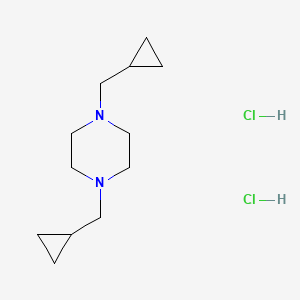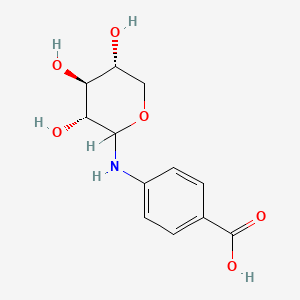
Benaxibine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benaxibine is a cyclophosphamide synergizer with antineoplastic, antidiabetic, antihypertensive and immunopotentiating activity. Benaxibine is active against integrin alph-4 precursor.
Aplicaciones Científicas De Investigación
Bioassay Effectiveness in Mycorrhiza Research : Benaxibine (referred to as benomyl in the study) has been used in research to create a non-mycorrhizal control for bioassays of arbuscular mycorrhizal fungi (AMF) effectiveness. It's been effective in suppressing mycorrhization, thereby serving as a control in studies examining the role of mycorrhiza in plant health (Kahiluoto & Vestberg, 2000).
Cancer Research : In another study, Bendamustine (BEN), which might be considered a similar compound, was used in the treatment of B-Cell Chronic Lymphocytic Leukemia (B-CLL). It was found to be significantly more effective than chlorambucil in achieving remissions in treatment-naive patients with B-CLL Binet stage B/C (Knauf et al., 2007).
Diabetes-Induced Vascular Endothelial Dysfunction and Nephropathy : A combination of benfotiamine and fenofibrate has been studied for its ameliorative effect on diabetes-induced vascular endothelial dysfunction and nephropathy in rats. The study concluded that concurrent administration of benfotiamine and fenofibrate may provide synergistic benefits in preventing the development of diabetes-induced nephropathy by reducing oxidative stress and lipid alteration, preventing vascular endothelial dysfunction (VED), and subsequently improving renal function (Balakumar, Chakkarwar, & Singh, 2008).
Galaxy Platform in Genomic Research : While not directly related to Benaxibine, it's worth noting the use of the Galaxy platform, an open web-based platform for genomic research. It helps in managing data provenance and supports capturing the context and intent of computational methods in life sciences research, which can be relevant in broader applications including drug research (Goecks, Nekrutenko, & Taylor, 2010).
Safety Evaluation in Clinical Trials : In a safety evaluation study of a natural health product named BeneFlax, which might have similarities with Benaxibine, no evidence of hypoglycemia or hypotension was observed in older adults during 6 months of supplementation in a randomized controlled trial (Billinsky et al., 2013).
Immunomodulatory Effects in Hematopoietic Cell Transplantation : Bendamustine has shown immunomodulatory effects in the context of allogeneic hematopoietic cell transplantation (HCT), useful in treating blood cancers. It reduced the side effects of the transplant, including graft-versus-host disease, while also promoting the anti-cancer effects of the transplant (Stokes, Molina, Hoffman, Simpson, & Katsanis, 2021).
Drug Discovery and Pharmacological Research : The historical perspective of drug discovery, which may include compounds like Benaxibine, highlights the increasing guidance by pharmacology and clinical sciences in this field. This perspective is essential to understand how such compounds are researched and developed (Drews, 2000).
Propiedades
Número CAS |
27661-27-4 |
|---|---|
Nombre del producto |
Benaxibine |
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |
Clave InChI |
HLDUHCYBUVVDOT-GZBOUJLJSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
Otros números CAS |
27661-27-4 |
Números CAS relacionados |
72782-43-5 (hydrochloride salt) |
Sinónimos |
4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



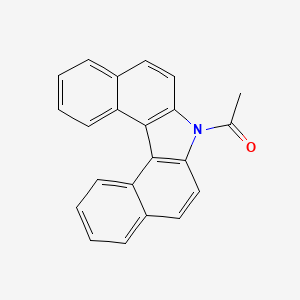
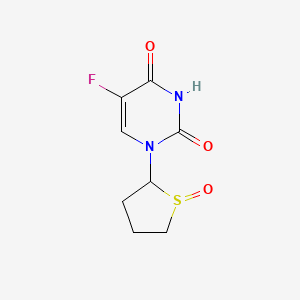
![1'-[3-(2-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid](/img/structure/B1195597.png)
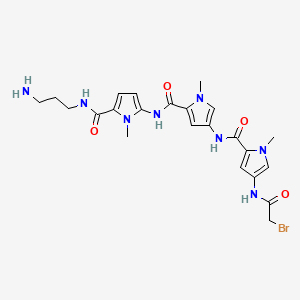
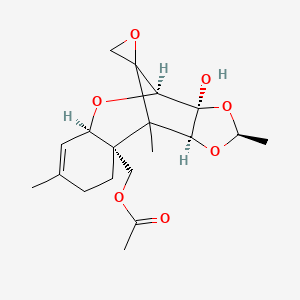
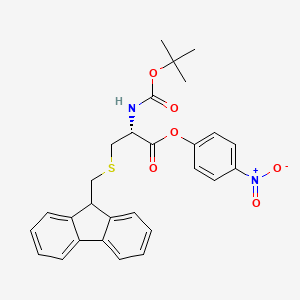
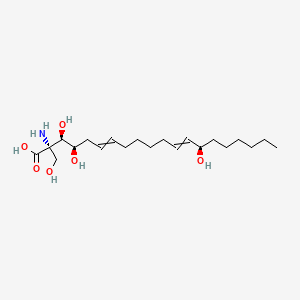
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)
